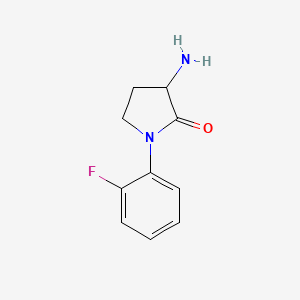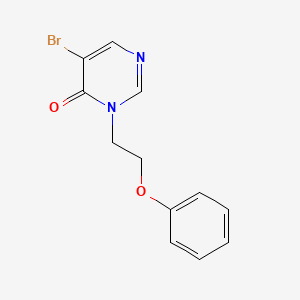![molecular formula C17H25NO4 B1528020 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid CAS No. 1251015-75-4](/img/structure/B1528020.png)
1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid
Descripción general
Descripción
The compound is a complex organic molecule that includes a spiro[bicyclo[2.2.1]heptane] structure, a piperidine ring, and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar bicyclic structures have been synthesized via formal [4 + 2] cycloaddition reactions enabled by organocatalysis . Another method involves a photocatalytic cycloaddition reaction that provides access to bicyclo[2.1.1]hexanes with various substitution patterns .Aplicaciones Científicas De Investigación
Synthesis Approaches
Efficient Synthesis of Spirocyclic Oxindole Analogue : An efficient synthesis method for a spirocyclic oxindole analogue, which includes the compound , is described. This method involves steps such as dianion alkylation, cyclization, and demethylation, achieving a yield of 35% over eight steps without chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Convenient Synthetic Route to Spiro[indole‐3,4′‐piperidin]‐2‐ones : A synthesis process starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, involving anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).
Templates for Exploratory Library Preparation : The preparation of a novel spirocyclic template, involving reactions like ketone allylation, etherification, and ring-closing metathesis, is reported. This process leads to the generation of a library of spirocyclic amino alcohols (Walters, La, Deshmukh, & Omecinsky, 2002).
Chemical Characterization and Applications
Alicyclic Polymers for 193 nm Resist Applications : Alicyclic polymers designed for 193 nm photoresist materials are synthesized, using compounds similar to the one . This research provides insights into the properties and applications of such polymers in industrial settings (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).
Spiro[3.3]hept-1-ylidene Strained Carbene Reaction : A study on the strained carbene reaction intermediate, spiro[3.3]hept-1-ylidene, generated by high-vacuum flash pyrolysis, reveals insights into the chemical behavior and potential applications of similar spiro compounds (Rosenberg, Schrievers, & Brinker, 2016).
Synthesis of Spirocyclopropanated Analogues of Iprodione : The conversion of methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate into spirocyclopropanated analogues demonstrates the chemical versatility of the spirocyclic framework, highlighting its potential for generating structurally novel compounds (Brackmann, Es-Sayed, & Meijere, 2005).
Direcciones Futuras
The future directions for this compound would depend on its intended application. Bicyclic structures are of interest in pharmaceutical research due to their presence in many bioactive natural products and drugs . Therefore, this compound could potentially be of interest in the development of new pharmaceuticals or materials.
Mecanismo De Acción
The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity . This suggests that the compound might also have potential bioactivity.
Propiedades
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[bicyclo[2.2.1]hept-5-ene-7,4'-piperidine]-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)11-4-5-13(17)12(10-11)14(19)20/h4-5,11-13H,6-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPXVYJOXILWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3CC(C2C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1527937.png)
![2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1527939.png)

![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one hydrochloride](/img/structure/B1527943.png)


![1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1527946.png)
![6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1527949.png)
![1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate](/img/structure/B1527950.png)
![5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1527951.png)


![2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile](/img/structure/B1527958.png)
